![molecular formula C12H11ClN2O2 B2923205 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 895930-21-9](/img/structure/B2923205.png)
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
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Overview
Description
Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of pyrazole-based ligands often involves the condensation of a pyrazole derivative with the appropriate primary amine . For instance, some hydrazine-coupled pyrazoles were successfully synthesized .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is typically analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole-based ligands have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .Scientific Research Applications
Reductive Amination
This compound can undergo reductive amination reactions to form secondary amines, which are crucial intermediates in pharmaceutical synthesis . The reaction typically involves reducing agents like NaBH4/I2 and can be performed under neutral conditions. This process is valuable for creating biologically active molecules.
Antileishmanial Activity
Pyrazole derivatives, including those related to the compound , have shown promising antileishmanial activities . These compounds can be synthesized and their structures verified through techniques like FTIR and NMR. They are tested against clinical isolates of Leishmania, with some derivatives exhibiting significant activity.
Antimalarial Evaluation
Similar to their antileishmanial properties, these compounds have also been evaluated for their antimalarial potential . In vivo studies involving infected mice models are used to assess the efficacy of these compounds, with some showing substantial suppression of Plasmodium berghei.
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction between these compounds and biological targets. For instance, the docking study of a pyrazole derivative showed a lower binding free energy in the active site of a target protein, indicating a strong potential for drug development .
Anti-tubercular Agents
The structural motif present in the compound is considered for designing anti-tubercular agents . By combining in silico design and experimental evaluation, derivatives of this compound can be synthesized and tested for their efficacy against tuberculosis.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor for the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including therapeutic potential in treating different diseases due to their diverse pharmacological effects.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This activity was characterized by a desirable fitting pattern in the LmPTR1 pocket (active site) and lower binding free energy .
Biochemical Pathways
It’s worth noting that pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities
Pharmacokinetics
It’s worth noting that the compound’s solubility, stability, and other physicochemical properties can significantly impact its bioavailability and pharmacokinetic profile .
Result of Action
Similar compounds have shown significant inhibitory activity in biological assays .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other substances can significantly impact the activity and stability of chemical compounds .
Safety and Hazards
While specific safety and hazard information for “3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is not available, it’s generally recommended to avoid long-term or frequent contact with similar compounds, avoid inhaling their dust or solution, and seek medical help if contact with skin or eyes occurs .
Future Directions
properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARORRNAWEHMGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
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